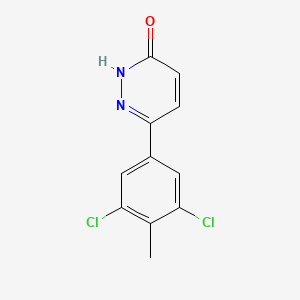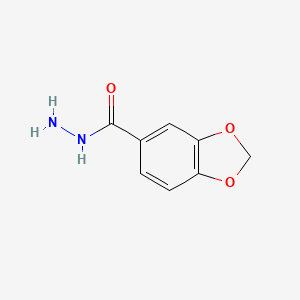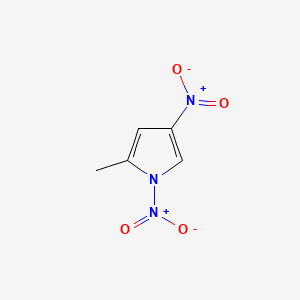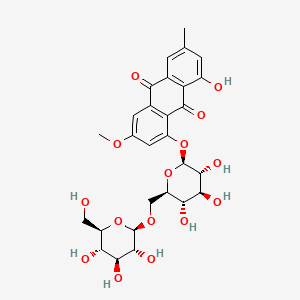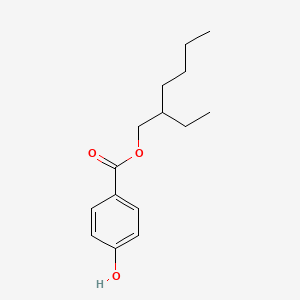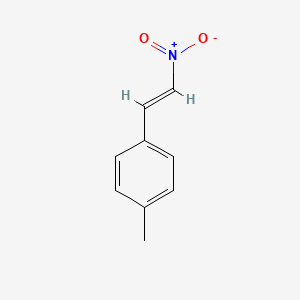
L-156602
Übersicht
Beschreibung
Crystal Structure Analysis of Schiff-Base Macrocyclic Complexes : The crystal structure of a Schiff-base macrocyclic complex derived from 2,6-diformylpyridine and 1,3-diaminopropan-2-ol was analyzed, revealing a folded macrocycle that dimerizes via perchlorate anions bridging the barium ions, supported by hydrogen bonding between neighboring alcohol groups (James et al., 2011).
Synthesis and Structural Analysis of Dimethylformamide Solvates : A new crystalline adduct was prepared and its structure studied by X-ray diffraction, highlighting the disordered nature of ions and molecules in the crystal except for the DMF molecule (Chekhlov, 2004).
Characterization of Complex Organic Molecules : The synthesis, characterization, and X-ray single crystal diffraction analysis of complex organic molecules, including details on molecular and crystal structures, provides insights into the structural complexities and synthesis challenges of similar compounds (Chen, Ye, & Hu, 2012).
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
Research by Meilert, Pettit, and Vogel (2004) in "Helvetica Chimica Acta" illustrates the asymmetric synthesis of complex organic compounds, including polyketide spiroketals. This study demonstrates the potential of such compounds in the synthesis of biologically active molecules, potentially including compounds similar to the one (Meilert, Pettit, & Vogel, 2004).
Photochemical Reactions
Shima et al. (1984) in the "Bulletin of the Chemical Society of Japan" investigated the photochemical reactions of N,N-dimethylpyruvamide, leading to the formation of various complex compounds. This research shows the diversity of reactions that similar compounds can undergo, highlighting the potential applications in photochemical synthesis (Shima, Tanabe, Furukawa, Saito, & Shirahashi, 1984).
Antibiotic Properties
Maehr et al. (1986) in "The Journal of Antibiotics" identified azinothricin, a novel hexadepsipeptide antibiotic with a complex structure including unusual amino acids. This study points to the possibility of the compound having antibiotic properties, given its complex structure (Maehr, Liu, Palleroni, Smallheer, Todaro, Williams, & Blount, 1986).
Synthesis of Bioactive Molecules
Dou et al. (2011) in the "Chinese Journal of Chemistry" described the synthesis of N-substituted propanamides, showcasing methods that could potentially apply to the synthesis of the compound , particularly in the context of creating bioactive molecules (Dou, Zhong, Wang, & Shi, 2011).
Biological Activity
Bai et al. (2012) in the "Chinese Journal of Structural Chemistry" synthesized a complex molecule with notable biological activity. This kind of research underlines the potential biomedical applications of complex compounds like the one you've inquired about (Bai, Yue-fei, Yuan, Lei, Wang, Li-juan, Gao, Jian, Zhi-qiang, Xiao-fei, & Sun, Tie-min, 2012).
Eigenschaften
IUPAC Name |
N-(7,21-dihydroxy-6,20-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl)-2-hydroxy-2-[2-hydroxy-6-methyl-5-(2-methylbutyl)oxan-2-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H64N8O13/c1-9-21(4)18-25-14-15-38(55,59-24(25)7)37(8,54)36(53)42-29-30(20(2)3)58-35(52)23(6)46(57)32(49)26-12-10-16-40-43(26)28(47)19-39-31(48)22(5)45(56)33(50)27-13-11-17-41-44(27)34(29)51/h20-27,29-30,40-41,54-57H,9-19H2,1-8H3,(H,39,48)(H,42,53) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZOPNINWIGNQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC1CCC(OC1C)(C(C)(C(=O)NC2C(OC(=O)C(N(C(=O)C3CCCNN3C(=O)CNC(=O)C(N(C(=O)C4CCCNN4C2=O)O)C)O)C)C(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H64N8O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
841.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125228-51-5 | |
| Record name | PD 124966 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125228515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-2-[[4,5,5,5-tetrafluoro-4-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]-2-[1,2,2,2-tetrafluoro-1-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]ethyl]pentanoyl]amino]propane-1-sulfonic acid](/img/structure/B1217045.png)

![2-methoxy-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B1217049.png)

![[Ethyl({[ethyl(phenyl)carbamothioyl]disulfanyl}carbothioyl)amino]benzene](/img/structure/B1217054.png)
